Chromoionophore XIII
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBGBLRJZYBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583530 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135656-96-1 | |
| Record name | 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromoionophore XIII | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the pH Sensing Mechanism of Chromoionophore XIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XIII, also known as Seminaphthorhodafluor decyl ester (SNARF-DE), is a lipophilic fluorescent pH indicator designed for measuring pH in non-aqueous environments and within cellular membranes. Its chemical structure is based on the seminaphthorhodafluor (SNARF) family of dyes, which are known for their ratiometric response to pH changes. This guide provides a comprehensive overview of the pH sensing mechanism of this compound, its spectral properties, and detailed experimental protocols for its application.
Core Mechanism of pH Sensing
The pH sensing capability of this compound is rooted in the protonation and deprotonation of a hydroxyl group on the fluorophore's core structure. This acid-base equilibrium results in two distinct species, the protonated (acidic) form and the deprotonated (basic) form, each possessing unique spectral characteristics.
The underlying principle of the spectral shift upon a change in pH is the modulation of the intramolecular charge transfer (ICT) process. In the deprotonated state, the phenolate anion acts as a strong electron donor, enhancing the ICT within the molecule. This leads to a bathochromic shift, meaning the absorption and emission maxima move to longer wavelengths. Conversely, in the protonated state, the electron-donating capacity of the hydroxyl group is reduced, resulting in absorption and emission at shorter wavelengths.
This ratiometric response, where the ratio of fluorescence intensities at two different emission wavelengths changes with pH, is a significant advantage. It allows for accurate pH measurements that are independent of the probe's concentration, photobleaching, and instrumental variations.
Quantitative Data
The photophysical and pH-sensing properties of this compound are summarized below. It is important to note that while specific data for the decyl ester derivative is limited, the data for the parent compound, carboxy SNARF-1, provides a reliable reference for its behavior.
| Parameter | Value | Reference Compound |
| pKa | ~7.5 | carboxy SNARF-1[1][2] |
| Excitation Wavelength (Acidic) | ~520 nm | SNARF-DE |
| Emission Wavelength (Acidic) | ~580 nm - 600 nm | carboxy SNARF-1, SNARF-DE[1] |
| Excitation Wavelength (Basic) | ~550 nm | carboxy SNARF-1 |
| Emission Wavelength (Basic) | ~640 nm - 680 nm | carboxy SNARF-1, SNARF-DE[1] |
| Isosbestic Point | ~600 nm | carboxy SNARF-1[1] |
Signaling Pathway and Logical Relationships
The pH sensing mechanism can be visualized as a reversible chemical equilibrium affecting the electronic structure of the molecule.
Caption: The reversible protonation and deprotonation of this compound alters its electronic structure, leading to distinct fluorescence emission spectra.
Experimental Protocols
Materials
-
This compound (SNARF-DE)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Ethanol
-
pH calibration buffers (a range of buffers covering the expected pH values)
-
Nigericin (for in situ calibration)
-
Potassium chloride (KCl)
-
Fluorometer or fluorescence microscope equipped with appropriate filters
Preparation of Stock Solution
-
Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution of 1-5 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
In Vitro pH Calibration
This protocol is essential to determine the pKa of the dye under specific experimental conditions.
Caption: Workflow for the in vitro pH calibration of this compound.
Intracellular/Membrane pH Measurement
This protocol is adapted for measuring pH within cellular membranes or other lipophilic environments.
-
Loading: Incubate cells or the lipophilic system with a working solution of this compound (typically 1-10 µM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the sample to remove any excess, unincorporated dye.
-
Fluorescence Measurement: Acquire fluorescence images or spectra using an excitation wavelength of approximately 514 nm or 532 nm. Collect emission at two distinct wavelengths, for example, around 580 nm and 640 nm.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each region of interest.
-
pH Determination: Convert the fluorescence ratio to a pH value using the calibration curve generated from the in situ calibration.
In Situ Calibration
For accurate intracellular or intramembrane pH measurements, an in situ calibration is highly recommended.
Caption: Workflow for performing an in situ pH calibration using the ionophore nigericin.
Synthesis Overview
Conclusion
This compound is a valuable tool for researchers requiring pH measurements in lipophilic environments. Its ratiometric fluorescence, which is a direct consequence of the pH-dependent intramolecular charge transfer, allows for robust and accurate determinations. By following the detailed experimental protocols provided in this guide, researchers can effectively utilize this compound in their studies. The provided diagrams offer a clear visualization of the underlying mechanisms and experimental workflows, aiding in the successful application of this powerful pH sensor.
References
Chromoionophore XIII (SNARF-DE): A Technical Guide to Quantum Yield and pKa Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the determination of two critical photophysical parameters for Chromoionophore XIII (also known as SNARF-DE): its fluorescence quantum yield and its acid dissociation constant (pKa). This compound is a lipophilic, red-light excitable fluorescent pH indicator, making it a valuable tool in various research and drug development applications, particularly for sensing pH changes in non-aqueous or membrane environments.
Core Photophysical Properties
A summary of the key spectral properties of this compound (SNARF-DE) is presented below. These values are essential for designing experiments for quantum yield and pKa determination.
| Property | Acidic Form | Basic (Deprotonated) Form |
| Excitation Maximum (λex) | ~520 nm | ~605 nm |
| Emission Maximum (λem) | ~600 nm | ~680 nm |
Table 1: Spectroscopic data for this compound (SNARF-DE). Data compiled from vendor information.
While a definitive, published fluorescence quantum yield for this compound could not be located in the reviewed literature, this guide provides a detailed protocol for its experimental determination. The pKa of this compound is expected to be in a similar range to other lipophilic seminaphthorhodafluor (SNARF) derivatives. For context, the pKa values of related compounds are provided in the table below.
| Compound | pKa |
| Carboxy SNARF-1 | ~7.5 |
| SNARF-4F | ~6.4 |
| SNARF-5F | ~7.2 |
| SNARF-F | 7.38 |
Table 2: pKa values of various SNARF derivatives. These values can serve as an estimate for the expected pKa range of this compound.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield is the most common method for determining the fluorescence quantum efficiency of a compound. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Fluorometer capable of measuring excitation and emission spectra
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound (SNARF-DE)
-
A suitable quantum yield standard (e.g., a dye with a known quantum yield in the red spectral region, such as Rhodamine 101 or Cresyl Violet, dissolved in the same solvent as the sample)
-
High-purity solvent (e.g., ethanol or another solvent in which both the sample and standard are soluble and stable)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the chosen solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each working solution of both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear plots is proportional to the quantum yield. .
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2)
where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term becomes 1).
-
-
Experimental Workflow for Quantum Yield Determination
Quantum Yield Determination Workflow
Determination of pKa
The pKa of a pH indicator is the pH at which the concentrations of the acidic and basic forms are equal. For a chromoionophore like SNARF-DE, which exhibits different spectral properties for its acidic and basic forms, spectrophotometric titration is a suitable method for pKa determination.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Stir plate and stir bar
-
Burette
-
This compound (SNARF-DE) stock solution in a water-miscible organic solvent (e.g., ethanol or DMSO)
-
A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 5 to 10).
-
Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions for pH adjustment.
-
Beakers and other standard laboratory glassware.
Methodology:
-
Preparation of Sample Solutions:
-
To a series of beakers, add a constant volume of the this compound stock solution.
-
To each beaker, add a buffer solution of a specific pH, ensuring the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the pKa.
-
-
Spectroscopic Measurements:
-
For each solution of known pH, record the full absorbance or fluorescence spectrum.
-
Identify the wavelengths of maximum absorbance or emission for both the acidic and basic forms of the indicator.
-
-
Data Analysis (Spectrophotometric):
-
Plot the absorbance at the wavelength corresponding to the maximum of the basic form as a function of pH.
-
The resulting plot should be a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve.
-
Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH - log[(A - A_acidic) / (A_basic - A)]
where:
-
A is the absorbance at a given pH.
-
A_acidic is the absorbance of the fully acidic form.
-
A_basic is the absorbance of the fully basic form.
By plotting log[(A - A_acidic) / (A_basic - A)] against pH, a straight line should be obtained, and the pKa is the pH at which the log term is zero.
-
-
Experimental Workflow for pKa Determination
pKa Determination Workflow
Signaling Pathway and Logical Relationships
The fundamental principle behind the use of this compound as a pH indicator is the equilibrium between its protonated (acidic) and deprotonated (basic) forms. This equilibrium is governed by the surrounding hydrogen ion concentration ([H+]), and the pKa of the molecule. The change in protonation state directly alters the electronic structure of the chromophore, leading to a measurable change in its photophysical properties, namely its absorption and fluorescence spectra.
Logical Relationship for pH Sensing
The Seminaphthorhodafluors: An In-depth Technical Guide to SNARF Dyes
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The seminaphthorhodafluor (SNARF) family of fluorescent dyes represents a cornerstone in the field of physiological pH measurement. Characterized by their ratiometric response to pH changes, these probes offer a robust and reliable method for quantifying intracellular and extracellular pH in a variety of biological contexts. This technical guide provides a comprehensive overview of the discovery, development, and application of SNARF dyes, with a focus on their photophysical properties, synthesis, and practical implementation in experimental settings. Detailed protocols and visual workflows are provided to facilitate their effective use in research and drug development.
Introduction: The Genesis of a pH-Sensing Workhorse
The development of SNARF dyes in the early 1990s by Dr. Richard Haugland and his team at Molecular Probes was a significant advancement in fluorescent probe technology. The invention, detailed in U.S. Patent 4,945,171, introduced a class of xanthene dyes with a fused benzo[c] ring system that exhibit a unique dual-emission property in response to pH. This ratiometric capability, where the ratio of fluorescence intensities at two different wavelengths is used to determine pH, overcomes many limitations of single-wavelength indicators, such as variations in dye concentration, photobleaching, and cell path length.
The core structure of SNARF dyes allows for chemical modifications that have led to a range of derivatives with varying pKa values and spectral characteristics, making them suitable for a wide array of biological applications. From fundamental cell biology to high-throughput screening in drug discovery, SNARF dyes continue to be indispensable tools for researchers.
Physicochemical Properties of Key SNARF Derivatives
The utility of SNARF dyes stems from their distinct photophysical properties. Upon changes in pH, the equilibrium between the protonated (acidic) and deprotonated (basic) forms of the dye shifts, leading to a corresponding change in the fluorescence emission spectrum. This allows for the ratiometric determination of pH. The key properties of the most commonly used SNARF derivatives are summarized below.
| Dye | pKa | Excitation Max (nm) | Emission Max (Acidic) (nm) | Emission Max (Basic) (nm) | Quantum Yield (Φ) |
| 5-(and-6)-carboxy-SNARF-1 | ~7.5 | 488, 514, 530 | ~580 | ~640 | Not consistently reported |
| SNARF-4F | ~6.4 | 514 | ~599 | ~668 | Not consistently reported |
| SNARF-5F | ~7.2 | 550 | ~580 | ~640 | pH-dependent |
Synthesis of SNARF Dyes
While many SNARF derivatives are commercially available, an understanding of their synthesis is valuable for specialized applications or the development of novel probes. The synthesis of 5-(and-6)-carboxy-SNARF-1 is a multi-step process.
General Synthesis Scheme
Experimental Protocols
The successful application of SNARF dyes hinges on proper experimental technique. The following sections provide detailed protocols for cell loading and in situ pH calibration.
Cell Loading with Carboxy-SNARF-1 AM
The acetoxymethyl (AM) ester form of carboxy-SNARF-1 is a cell-permeant derivative that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytoplasm.
Materials:
-
Carboxy-SNARF-1, AM ester (e.g., from Thermo Fisher Scientific)
-
High-quality, anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (optional)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without serum
Procedure:
-
Prepare a Stock Solution: Dissolve carboxy-SNARF-1, AM ester in DMSO to a final concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Solution: On the day of the experiment, dilute the stock solution into serum-free medium or HBSS to a final concentration of 1-20 µM. For adherent cells or tissues, the addition of Pluronic F-127 (0.02-0.04% w/v) can aid in dye dispersal.
-
Cell Loading:
-
For suspension cells, centrifuge the cells and resuspend them in the loading solution.
-
For adherent cells, remove the culture medium and replace it with the loading solution.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, wash the cells twice with fresh, warm medium or buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
Measurement: The cells are now ready for fluorescence measurement.
In Situ pH Calibration using Nigericin
For accurate intracellular pH measurements, it is crucial to perform an in situ calibration to account for the effects of the intracellular environment on the dye's spectral properties. The K+/H+ ionophore nigericin is commonly used for this purpose.
Materials:
-
Cells loaded with a SNARF dye
-
High-potassium calibration buffers of known pH (ranging from ~6.0 to ~8.0)
-
Nigericin stock solution (e.g., 10 mM in ethanol)
Procedure:
-
Prepare High-Potassium Buffers: Prepare a series of calibration buffers containing a high concentration of potassium (e.g., 120-140 mM), with the pH adjusted to a range of known values.
-
Equilibrate Cells: Resuspend the SNARF-loaded cells in the high-potassium buffer with the lowest pH.
-
Add Nigericin: Add nigericin to a final concentration of 5-10 µM. Nigericin will equilibrate the intracellular pH with the extracellular pH.
-
Measure Fluorescence Ratio: Acquire fluorescence images or readings at the two emission wavelengths for the acidic and basic forms of the SNARF dye. Calculate the fluorescence ratio.
-
Repeat for all pH values: Repeat steps 2-4 for each of the calibration buffers, proceeding from acidic to basic pH.
-
Generate Calibration Curve: Plot the fluorescence ratio as a function of the known pH values to generate a calibration curve. This curve can then be used to convert the fluorescence ratios of experimental samples to intracellular pH values.
Visualization of Workflows and Signaling Pathways
SNARF dyes are instrumental in elucidating cellular processes that involve changes in pH. The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway where SNARF dyes are applied.
In-depth Technical Guide to SNARF-DE: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of Seminaphthorhodafluor-decyl ester (SNARF-DE), a lipophilic fluorescent pH indicator. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this probe in their studies.
Chemical Structure and Physicochemical Properties
SNARF-DE is a derivative of the seminaphthorhodafluor family of fluorescent dyes. The addition of a decyl ester group renders the molecule lipophilic, facilitating its incorporation into cellular membranes and other non-polar environments.
Chemical Identity:
-
IUPAC Name: 7-[2-(Decyloxycarbonyl)-phenyl]-10-diethylamino-3-hydroxy-benzo[c]xanthylium perchlorate
-
Molecular Formula: C₃₈H₄₄ClNO₈[1]
-
Molecular Weight: 678.2 g/mol [1]
-
CAS Number: 135656-96-1[2]
Structure:
While a specific SMILES string for SNARF-DE is not publicly available, its structure can be derived from its IUPAC name. The core is a benzo[c]xanthylium system, characteristic of SNARF dyes, with a diethylamino group, a hydroxyl group, and a phenyl group substituted with a decyloxycarbonyl moiety.
Photophysical Properties
SNARF-DE is a ratiometric pH indicator, meaning its fluorescence emission spectrum shifts in response to changes in pH. This property allows for quantitative pH measurements by taking the ratio of fluorescence intensities at two different wavelengths, which minimizes errors arising from variations in probe concentration, photobleaching, and instrument sensitivity.
| Property | Acidic (Protonated) Form | Basic (Deprotonated) Form | Reference(s) |
| Excitation Maximum (λex) | ~520 nm | ~605 nm | [2] |
| Emission Maximum (λem) | ~600 nm | ~680 nm | |
| pKa | ~7.2 - 7.5 (for similar SNARF derivatives) | - | |
| Quantum Yield (Φ) | Data not available for SNARF-DE. For SNARF: ~0.03 | Data not available for SNARF-DE. | |
| Molar Extinction Coefficient (ε) | Data not available for SNARF-DE. For SNARF: ~17,700 M⁻¹cm⁻¹ at 515 nm | Data not available for SNARF-DE. For SNARF: ~21,600 M⁻¹cm⁻¹ at 544 nm |
Experimental Protocols
The following provides a general framework for using SNARF-DE for intracellular pH measurements. Specific parameters may need to be optimized for different cell types and experimental conditions.
Probe Loading
-
Stock Solution Preparation: Prepare a stock solution of SNARF-DE in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Loading Concentration: Dilute the stock solution in a suitable buffer or cell culture medium to the final working concentration.
-
Cell Incubation: Incubate the cells with the SNARF-DE loading solution. The incubation time and temperature will need to be optimized.
Imaging and Ratiometric Measurement
-
Microscopy Setup: Use a fluorescence microscope equipped with appropriate excitation and emission filters for both the acidic and basic forms of SNARF-DE.
-
Image Acquisition: Acquire fluorescence images at the two emission wavelengths corresponding to the protonated and deprotonated forms of the dye.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities at the two emission wavelengths on a pixel-by-pixel basis.
Calibration
To obtain quantitative pH measurements, an in situ calibration is essential. This is typically performed by equilibrating the intracellular and extracellular pH using an ionophore like nigericin in the presence of a high potassium buffer.
-
Prepare Calibration Buffers: Prepare a series of buffers with known pH values.
-
Treat Cells with Ionophore: Incubate the SNARF-DE-loaded cells with nigericin in the high potassium calibration buffers.
-
Acquire Ratio Images: Acquire ratiometric images for each calibration buffer.
-
Generate Calibration Curve: Plot the fluorescence intensity ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the experimental ratio values into intracellular pH.
Applications in Drug Development
The ability to measure intracellular pH is crucial in various aspects of drug discovery and development. SNARF-DE, as a lipophilic pH indicator, can be a valuable tool in these endeavors.
-
Studying Drug-Induced pH Changes: Many drugs can alter the pH of various cellular compartments, such as the cytoplasm, lysosomes, or mitochondria. SNARF-DE can be used to monitor these changes, providing insights into a drug's mechanism of action and potential off-target effects. For instance, it can be employed to assess how a drug candidate affects lysosomal pH, which is critical for lysosomal enzyme function and drug sequestration.
-
High-Throughput Screening: In high-throughput screening (HTS) campaigns, SNARF-DE can be used to identify compounds that modulate intracellular pH. This is relevant for screening for drugs that target pH-sensitive cellular processes or for identifying compounds that might have undesirable effects on pH homeostasis.
-
Investigating Drug Delivery and Release: The local pH of the tumor microenvironment or within specific cellular compartments can influence the delivery and release of certain drugs. SNARF-DE can be used to characterize the pH of these environments and to study the pH-dependent release of drugs from nanoparticle-based delivery systems.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using SNARF-DE and a conceptual signaling pathway that could be investigated.
Caption: Experimental workflow for intracellular pH measurement using SNARF-DE.
Caption: Conceptual pathway illustrating the use of SNARF-DE to monitor drug-induced pH changes.
References
A Technical Guide to Fluorescence-Based pH Measurement for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, methodologies, and practical applications of fluorescent probes for the precise determination of pH in biological systems.
This guide provides a comprehensive overview of fluorescence-based pH measurement, a powerful technique with widespread applications in cellular biology, physiology, and drug discovery. From understanding the fundamental principles of pH-sensitive fluorophores to detailed experimental protocols and data analysis, this document serves as a technical resource for scientists and researchers seeking to implement this methodology in their work. The ability to accurately measure pH in real-time and with high spatial resolution within living cells and subcellular compartments offers invaluable insights into a myriad of biological processes.
Core Principles of Fluorescence-Based pH Sensing
The foundation of fluorescence-based pH measurement lies in the use of specialized molecules, known as fluorescent probes or indicators, whose spectral properties are sensitive to the surrounding hydrogen ion concentration. The underlying mechanisms governing this pH sensitivity can be broadly categorized into changes in fluorescence intensity, shifts in excitation or emission spectra (ratiometric sensing), and alterations in fluorescence lifetime.
The fluorescence of these probes is intrinsically linked to their chemical structure, which can be altered by protonation or deprotonation events. This change in structure affects the electronic configuration of the fluorophore, thereby modifying its interaction with light. Common mechanisms include:
-
Protonation/Deprotonation of the Fluorophore: Many pH-sensitive dyes contain acidic or basic functional groups that can gain or lose a proton depending on the ambient pH. This protonation state directly influences the fluorophore's ability to absorb and emit light. A classic example is fluorescein, where the phenol and carboxylic acid groups undergo ionization with changing pH, leading to distinct ionic forms with different fluorescence quantum yields.
-
Photoinduced Electron Transfer (PET): In some probes, a pH-sensitive receptor moiety is linked to a fluorophore. The protonation state of the receptor can modulate a PET process, which in turn quenches or enhances the fluorescence of the reporter fluorophore.
These molecular changes manifest in several ways that can be quantified:
-
Intensity-Based Measurement: The simplest method involves measuring the change in fluorescence intensity at a single wavelength. While straightforward, this approach can be susceptible to artifacts such as variations in probe concentration, photobleaching, and instrumental fluctuations.
-
Ratiometric Measurement: To overcome the limitations of intensity-based methods, ratiometric probes have been developed. These dyes exhibit a pH-dependent shift in either their excitation or emission spectrum. By taking the ratio of the fluorescence intensity at two different wavelengths (either two excitation wavelengths and one emission wavelength, or one excitation wavelength and two emission wavelengths), a measurement that is largely independent of probe concentration and other artifacts can be obtained.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): This advanced technique measures the average time a fluorophore spends in the excited state before returning to the ground state. This "lifetime" can be dependent on the local pH environment. FLIM offers a robust and quantitative measure of pH that is independent of probe concentration and less affected by light scattering in thick samples.
Signaling Pathway at the Molecular Level
The pH-dependent fluorescence of many indicators is rooted in the protonation and deprotonation of the fluorophore's chemical structure. This can be visualized as a signaling pathway where the proton (H+) acts as the signal that alters the molecular state of the probe, leading to a change in the fluorescence output.
Caption: Molecular switching of a fluorescent pH indicator.
Quantitative Data of Common Fluorescent pH Probes
The selection of an appropriate fluorescent probe is critical for successful pH measurement and depends on the specific experimental requirements, such as the pH range of interest, the cellular compartment being studied, and the available instrumentation. The table below summarizes the key quantitative properties of several commonly used fluorescent pH indicators.
| Probe Name | Type | pKa | Excitation (nm) | Emission (nm) | Target Organelle/Application |
| BCECF | Ratiometric (Excitation) | ~7.0 | 440 / 490 | 535 | Cytosol |
| Carboxy SNARF-1 | Ratiometric (Emission) | ~7.5 | 568 | 590 / 640 | Cytosol, Mitochondria |
| HPTS (Pyranine) | Ratiometric (Excitation) | ~7.3 | 405 / 450 | 510 | Cytosol |
| LysoSensor Green DND-189 | Intensity-based | ~5.2 | 443 | 505 | Acidic Organelles (Lysosomes) |
| pHrodo Green | Intensity-based | ~6.5 | 509 | 533 | Endosomes, Phagosomes |
| pHluorin | Genetically Encoded (Ratiometric Excitation) | ~7.1 | 410 / 470 | 508 | Cytosol, Organelle-specific targeting |
| E²GFP | Genetically Encoded (Ratiometric Excitation & Emission) | ~7.0 | 408 / 473 | 508 / 523 | Cytosol, Organelle-specific targeting |
| Fluorescein | Intensity-based / Lifetime | 6.4 | 495 | 520 | General purpose, extracellular |
| C-SNAFL2 | Fluorescence Lifetime | ~7.5 | 514 | 635 | Cytosol |
| DM-NERF | Fluorescence Lifetime | ~4.5-5.5 | ~450 | ~540 | Acidic Organelles |
Experimental Protocols
This section provides detailed methodologies for key experiments in fluorescence-based pH measurement.
Intracellular pH Measurement using SNARF-1 AM
Carboxy SNARF-1 is a ratiometric pH indicator that exhibits a shift in its fluorescence emission spectrum with changes in pH, making it suitable for quantitative imaging.
Materials:
-
Carboxy SNARF-1 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for SNARF-1 (e.g., excitation ~568 nm, emission collection at ~590 nm and ~640 nm)
-
High potassium calibration buffers (see section 3.3)
-
Nigericin and Valinomycin stock solutions
Procedure:
-
Probe Loading:
-
Prepare a 1-10 mM stock solution of Carboxy SNARF-1 AM in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 5-10 µM in serum-free medium or HBSS.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add the SNARF-1 AM working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Fluorescence Imaging:
-
Mount the coverslip on the fluorescence microscope stage.
-
Excite the cells at ~568 nm and acquire fluorescence images simultaneously at two emission wavelengths, for example, 590 nm and 640 nm.
-
Acquire images of a background region (without cells) for background correction.
-
-
Data Analysis:
-
Subtract the background fluorescence from each image.
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths (e.g., 640 nm / 590 nm) on a pixel-by-pixel basis.
-
Convert the ratio values to pH using a calibration curve (see section 3.3).
-
Intracellular pH Measurement using Genetically Encoded pHluorin
pHluorin is a pH-sensitive variant of Green Fluorescent Protein (GFP) that can be genetically targeted to specific subcellular compartments.
Materials:
-
Cells stably or transiently expressing a pHluorin-based sensor
-
Fluorescence microscope with filter sets for ratiometric imaging of pHluorin (excitation at ~410 nm and ~470 nm, emission at ~510 nm)
-
High potassium calibration buffers (see section 3.3)
-
Nigericin stock solution
Procedure:
-
Cell Culture and Transfection:
-
Culture cells expressing the pHluorin construct on glass-bottom dishes suitable for microscopy. For transient expression, transfect cells 24-48 hours prior to imaging.
-
-
Fluorescence Imaging:
-
Replace the culture medium with a physiological buffer (e.g., HBSS).
-
Place the dish on the microscope stage.
-
Acquire fluorescence images by sequentially exciting the cells at ~410 nm and ~470 nm, while collecting the emission at ~510 nm.
-
Acquire background images for subtraction.
-
-
Data Analysis:
-
Perform background subtraction for each image.
-
Calculate the ratio of the fluorescence intensity from the two excitation wavelengths (e.g., 410 nm / 470 nm).
-
Use a calibration curve to convert the ratio to pH values (see section 3.3).
-
In Situ Calibration of Intracellular pH Probes
To obtain accurate quantitative pH measurements, it is essential to perform an in situ calibration to relate the measured fluorescence ratio to a known pH value. This is typically achieved using ionophores to equilibrate the intracellular and extracellular pH.
Materials:
-
High potassium calibration buffers with a range of known pH values (e.g., from pH 6.0 to 8.0 in 0.5 pH unit increments). A typical buffer composition is 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM HEPES, adjusted to the desired pH.
-
Nigericin (a K⁺/H⁺ ionophore) stock solution (e.g., 10 mM in ethanol).
-
Valinomycin (a K⁺ ionophore) stock solution (e.g., 10 mM in ethanol), often used in conjunction with nigericin.
Procedure:
-
Load the cells with the desired pH indicator as described in the protocols above.
-
Replace the imaging buffer with the first high potassium calibration buffer containing 10 µM nigericin (and optionally 10 µM valinomycin).
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images and calculate the fluorescence ratio for several cells at this pH.
-
Repeat steps 2-4 for each of the calibration buffers with different pH values.
-
Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers.
-
Fit the data to a suitable equation (e.g., the Henderson-Hasselbalch equation) to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute pH values.
Mandatory Visualizations
Experimental Workflow for Ratiometric Fluorescence Microscopy
The following diagram illustrates the typical workflow for conducting a ratiometric fluorescence-based intracellular pH measurement experiment.
An In-depth Technical Guide to the Excitation and Emission Spectra of Chromoionophore XIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XIII, also known as ETH 5350 and SNARF-DE, is a lipophilic, water-insoluble fluorescent dye recognized for its sensitivity to pH. Its ratiometric nature allows for precise and quantitative measurements of pH by analyzing the ratio of its fluorescence emission intensities at two different wavelengths. This property makes it a valuable tool in various research applications, including the development of ion-selective optical sensors (optodes) and the monitoring of pH changes in non-aqueous environments or within cellular membranes. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and its application in the context of cellular signaling pathways that modulate intracellular pH.
Core Properties of this compound
| Property | Value |
| CAS Number | 135656-96-1 |
| Molecular Formula | C38H44ClNO8 |
| Appearance | Solid |
| Solubility | Water-insoluble, soluble in organic solvents and lipophilic media |
| Key Feature | Ratiometric pH-sensitive fluorophore |
Excitation and Emission Spectra
The fluorescence of this compound is highly dependent on the surrounding pH. The molecule exists in two primary states: a protonated form that is predominant in acidic conditions and a deprotonated form that prevails in alkaline environments. Each of these states exhibits distinct excitation and emission spectra.
The ratiometric measurement is based on the change in the ratio of the fluorescence intensity of the deprotonated species to the protonated species. A common excitation wavelength is used that excites both forms of the dye, and the emission is monitored at two different wavelengths corresponding to the emission maxima of the deprotonated and protonated forms.
Quantitative Spectral Data
The following table summarizes the approximate peak excitation and emission wavelengths for the protonated and deprotonated forms of this compound in the lipophilic solvent dioctyl sebacate. This data is derived from graphical representations of the spectra and should be considered as a reference. Actual peak wavelengths may vary slightly depending on the specific solvent and experimental conditions.
| Species | Peak Excitation (nm) | Peak Emission (nm) |
| Protonated | ~630 | ~660 |
| Deprotonated | ~630 | ~700 |
Data extrapolated from graphical spectra.
Experimental Protocols
Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into the desired experimental medium.
Materials:
-
This compound (solid)
-
High-purity organic solvent (e.g., tetrahydrofuran (THF), ethanol, or dimethyl sulfoxide (DMSO))
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) using an analytical balance.
-
Transfer the solid dye to a clean microcentrifuge tube or glass vial.
-
Add the appropriate volume of the chosen organic solvent to achieve a desired stock concentration (e.g., 1 mM).
-
Vortex the solution thoroughly until the dye is completely dissolved.
-
Store the stock solution in a dark, airtight container at -20°C to prevent degradation.
Ratiometric pH Measurement using Fluorescence Spectroscopy
Objective: To determine the pH of a sample by measuring the ratiometric fluorescence of this compound.
Materials:
-
This compound stock solution
-
Experimental medium (e.g., a non-aqueous solvent, a polymer matrix for an optode, or a lipid vesicle suspension)
-
pH buffers for calibration
-
Fluorometer with excitation and emission wavelength selection capabilities
-
Quartz cuvettes
Procedure:
-
Calibration Curve Generation: a. Prepare a series of calibration standards with known pH values in the experimental medium. b. Add a consistent, small volume of the this compound stock solution to each calibration standard to achieve a final concentration typically in the micromolar range. Ensure thorough mixing. c. For each calibration standard, measure the fluorescence emission spectrum using an excitation wavelength that excites both the protonated and deprotonated forms (e.g., 630 nm). d. Record the fluorescence intensity at the emission maxima for the protonated (~660 nm) and deprotonated (~700 nm) forms. e. Calculate the ratio of the fluorescence intensities (e.g., I700 / I660) for each pH standard. f. Plot the fluorescence intensity ratio as a function of pH to generate a calibration curve.
-
Sample Measurement: a. Prepare the unknown sample in the same experimental medium and add the same concentration of this compound as used for the calibration standards. b. Measure the fluorescence emission spectrum of the sample using the same instrument settings as for the calibration. c. Determine the fluorescence intensity ratio from the sample's emission spectrum. d. Use the calibration curve to determine the pH of the sample corresponding to the measured intensity ratio.
Visualization of Experimental Workflow and Signaling Pathway Application
Experimental Workflow for Spectral Characterization
The following diagram illustrates a typical workflow for characterizing the pH-dependent spectral properties of this compound.
Unveiling the Core of Optical Sensing: A Technical Guide to Chromoionophores
For Researchers, Scientists, and Drug Development Professionals
In the realm of optical sensing, chromoionophores stand out as pivotal molecules capable of translating chemical information into light-based signals. This technical guide delves into the fundamental principles of chromoionophores, their diverse types, and the experimental methodologies underpinning their application. By providing a comprehensive overview, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to leverage these powerful tools in their respective fields.
Core Principles of Chromoionophores in Optical Sensing
At its core, a chromoionophore is a lipophilic (fat-soluble) pH indicator.[1] In the context of ion-selective optical sensors, often termed optodes, these molecules are indispensable components that undergo a change in their optical properties—such as absorbance or fluorescence—in response to alterations in the surrounding ion concentration.[1][2] This change is typically mediated by a competitive or cooperative interaction between the target analyte ion and a proton (H+) for a selective binding site within the sensor membrane.[1]
The fundamental sensing mechanism hinges on an ion-exchange process at the interface between the sensor membrane and the sample solution. The membrane is typically a polymeric matrix, such as poly(vinyl chloride) (PVC), impregnated with several key components:
-
An Ionophore: A molecule that selectively binds the target analyte.
-
A Chromoionophore: The signal transducer that responds to changes in pH.
-
A Plasticizer: A solvent that dissolves the membrane components and ensures their mobility. Common plasticizers include bis(2-ethylhexyl)sebacate (DOS) and o-nitrophenyl octyl ether (o-NPOE).[3]
-
Ionic Additives (optional): These can be added to improve the sensor's performance and stability.
The interplay between the ionophore and the chromoionophore is crucial. For instance, in a sensor designed for a specific cation, the ionophore will selectively extract the cation from the sample into the membrane. To maintain charge neutrality within the membrane, a proton is expelled from the membrane, leading to the deprotonation of the chromoionophore. This alteration in the chromoionophore's protonation state is what generates the measurable optical signal.
A Glimpse into the Diversity of Chromoionophores
The family of chromoionophores has expanded over the years, offering a range of spectral properties and acid-base characteristics to suit various applications. Some of the most prominent classes include:
-
Nile Blue Derivatives: For a long time, derivatives of Nile blue, such as Chromoionophore I (ETH 5294), have been the most widely used chromoionophores in ion-selective optical sensors.
-
Azobenzene and Stilbene Families: These compounds have also found application as chromoionophores, although many are not fluorescent.
-
Oxazinoindolines: This newer class of fluorescent "turn-on" chromoionophores offers tunable absorption and emission wavelengths, extending into the near-infrared region. Their synthesis is often less cumbersome compared to older generations of chromoionophores.
The choice of chromoionophore is critical and depends on factors such as the desired pH working range, the optical detection method (absorbance or fluorescence), and compatibility with the other membrane components.
Quantitative Data at a Glance
For a systematic comparison, the following tables summarize key quantitative data for a selection of commonly used chromoionophores.
Table 1: Acidity Constants (pKa) of Various Chromoionophores in Different Plasticizers
| Chromoionophore | pKa in PVC-DOS Membrane | pKa in PVC-o-NPOE Membrane |
| ETH 5294 (Chromoionophore I) | 11.1 ± 0.1 | ~12.0 |
| ETH 2439 | Data not available | Data not available |
| ETH 5350 | Data not available | Data not available |
| ETH 5418 | Data not available | Data not available |
| ETH 5315 | Data not available | Data not available |
| ETH 7061 | Data not available | Data not available |
| ETH 7075 | Data not available | Data not available |
| ETH 2412 | Data not available | Data not available |
| Ox Y | 9.80 ± 0.03 | Data not available |
| Ox R | 12.85 ± 0.03 | Data not available |
| Ox B | 12.95 ± 0.03 | Data not available |
Note: The pKa values of all chromoionophores in DOS membranes are generally 2-3 orders of magnitude smaller than in o-NPOE membranes.
Table 2: Spectral Properties of Selected Chromoionophores
| Chromoionophore | Absorption Max (nm) | Emission Max (nm) | Notes |
| Chromoionophore I (ETH 5294) | 530 (in Chloroform) | 663 (protonated) | A lipophilic analogue of Nile Blue. |
| Oxazinoindoline Dyes (Ox Y, R, B) | Tunable | Tunable to near-IR | Fluorescent "turn-on" probes. |
Visualizing the Sensing Mechanism and Workflows
To better understand the processes involved in chromoionophore-based optical sensing, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Cation sensing mechanism of a chromoionophore-based optical sensor.
Caption: General experimental workflow for preparing and using an optical sensor.
Caption: Equilibrium of oxazinoindoline chromoionophores.
Detailed Experimental Protocols
The following provides a generalized yet detailed methodology for the preparation and characterization of a chromoionophore-based optical sensor membrane.
Preparation of the Ion-Selective Optode Membrane
Materials:
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE))
-
Analyte-selective ionophore
-
Chromoionophore
-
Tetrahydrofuran (THF), freshly distilled
-
Glass rings or slides for membrane casting
Procedure:
-
Prepare the Sensor Cocktail: In a clean, dry glass vial, dissolve the PVC, plasticizer, ionophore, and chromoionophore in a minimal amount of THF. A typical composition might be (~33% PVC, ~65% plasticizer, ~1% ionophore, and ~1% chromoionophore by weight), but this will need to be optimized for the specific application. Ensure all components are fully dissolved by gentle vortexing or sonication.
-
Casting the Membrane: Place a clean glass ring on a clean, flat glass plate. Pipette the sensor cocktail into the ring, ensuring an even distribution.
-
Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow evaporation of the THF over approximately 24 hours at room temperature. This slow evaporation is crucial for forming a homogenous, transparent, and mechanically stable membrane.
-
Membrane Retrieval: Once the THF has completely evaporated, carefully peel the membrane from the glass plate. Small discs can be punched out from the master membrane for use in individual sensors.
Measurement of Optical Response
Instrumentation:
-
Spectrophotometer or spectrofluorometer
-
Flow-through cell or a custom-made holder for the optode membrane
-
Peristaltic pump for solution handling
-
pH meter and ion-selective electrodes for reference measurements
Procedure:
-
Conditioning: Mount the optode membrane in the flow-through cell. Condition the membrane by passing a buffer solution of a specific pH over it until a stable baseline optical signal is achieved.
-
Measurement: Introduce the sample solutions containing varying concentrations of the target analyte to the flow cell using the peristaltic pump. Record the absorbance or fluorescence spectrum of the membrane at each concentration after the signal has reached a steady state.
-
Data Acquisition: For absorbance measurements, the change in absorbance at the wavelength of maximum difference between the protonated and deprotonated forms of the chromoionophore is typically monitored. For fluorescence measurements, the emission intensity at a specific wavelength is recorded upon excitation at an appropriate wavelength.
-
Calibration: To create a calibration curve, plot the change in optical signal (e.g., absorbance ratio at two wavelengths or fluorescence intensity) against the logarithm of the analyte concentration.
-
Reversibility Test: After exposure to the analyte, flush the system with the initial conditioning buffer to check if the optical signal returns to the baseline, confirming the reversibility of the sensor.
Conclusion
Chromoionophores are at the heart of a powerful and versatile class of optical sensors. Their ability to translate ion-binding events into easily detectable optical signals has opened up numerous possibilities in fields ranging from clinical diagnostics to environmental monitoring and drug discovery. A thorough understanding of their working principles, the diversity of available compounds, and the methodologies for their implementation is paramount for harnessing their full potential. This guide provides a foundational framework for researchers and professionals seeking to explore and apply the fascinating science of chromoionophores.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracellular pH Measurement Using Chromoionophore I (ETH 5294)
A Note on Terminology: Initial searches for "Chromoionophore XIII" did not yield a specific pH indicator. It is highly probable that this is a typographical error. These application notes and protocols are based on the well-characterized and widely used lipophilic pH indicator, Chromoionophore I , also known as ETH 5294 . This hydrophobic molecule is primarily utilized in the fabrication of optical sensors for pH measurements in various, predominantly non-aqueous or membrane-based, environments. While not a conventional fluorescent dye for direct staining of the intracellular environment in living cells due to its high hydrophobicity and very high pKa, its use in specialized sensor configurations allows for pH determination in biological samples.
Introduction to Chromoionophore I (ETH 5294)
Chromoionophore I is a hydrophobic, highly basic dye molecule that functions as a proton-selective ionophore. Its spectral properties are dependent on its protonation state, making it a valuable tool for optical pH sensing. Due to its lipophilic nature, it is readily incorporated into hydrophobic matrices such as plasticized PVC membranes to create pH-sensitive optical sensors, often referred to as optodes. The underlying principle of these sensors is the change in absorbance or fluorescence of the chromoionophore as it binds or releases protons in response to the surrounding pH.
The high pKa of Chromoionophore I makes it particularly sensitive to changes in pH in the alkaline range. This characteristic distinguishes it from common intracellular pH indicators like BCECF or SNARF, which are designed for measurements around the neutral pH of the cytosol. Consequently, applications of Chromoionophore I in a biological context are more specialized, focusing on environments with elevated pH or requiring membrane-interfaced sensing.
Quantitative Data
The following tables summarize the key quantitative properties of Chromoionophore I (ETH 5294).
Table 1: Physicochemical and Spectral Properties of Chromoionophore I (ETH 5294)
| Property | Value | Reference |
| Synonyms | ETH 5294, N-Octadecanoyl-Nile blue | |
| CAS Number | 125829-24-5 | |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| pKa | ~11-12 (in PVC membranes) | |
| Form | Solid | |
| Solubility | Oil-soluble | |
| Excitation Wavelength (λex) | ~614 nm (protonated form) | |
| Emission Wavelength (λem) | ~663 nm (protonated form) | |
| Absorption Maximum (λabs) | ~530-550 nm (deprotonated form) |
Table 2: pH-Dependent Spectral Characteristics of Chromoionophore I (ETH 5294) in an Optical Sensor Membrane
| pH | Relative Absorbance at 660 nm (Protonated Form) | Relative Fluorescence Intensity at 663 nm (Protonated Form) |
| 8.0 | High | High |
| 9.0 | High | High |
| 10.0 | Intermediate | Intermediate |
| 11.0 | Low | Low |
| 12.0 | Very Low | Very Low |
| 13.0 | Negligible | Negligible |
Note: The exact spectral shifts and intensity changes are dependent on the specific composition of the sensor membrane.
Experimental Protocols
Protocol for Fabrication of a Chromoionophore I-Based Optical pH Sensor
This protocol describes the preparation of a pH-sensitive optical membrane (optode) containing Chromoionophore I.
Materials:
-
Chromoionophore I (ETH 5294)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer: bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyloctylether (o-NPOE)
-
Anionic additive (optional, for tuning dynamic range): Potassium tetrakis(4-chlorophenyl)borate (KTFPB)
-
Tetrahydrofuran (THF), anhydrous
-
Glass slides or fiber optic tips
-
Spin coater or dip coater
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean glass vial, dissolve PVC (e.g., 30 mg), plasticizer (e.g., 60 mg), Chromoionophore I (e.g., 1 mg), and the anionic additive (if used, e.g., 0.5 mg) in anhydrous THF (e.g., 1 mL).
-
Vortex the mixture until all components are fully dissolved, resulting in a homogenous, colored solution.
-
-
Fabrication of the Sensor Membrane:
-
For Glass Slides:
-
Clean the glass slides thoroughly with ethanol and deionized water, then dry completely.
-
Place a glass slide on the spin coater.
-
Pipette a small volume of the membrane cocktail onto the center of the glass slide.
-
Spin coat at a defined speed (e.g., 1000 rpm for 30 seconds) to create a thin, uniform film.
-
-
For Fiber Optic Tips:
-
The fiber optic tip can be dip-coated by immersing it into the membrane cocktail and withdrawing it at a slow, controlled speed.
-
Repeat the dip-coating process to achieve the desired membrane thickness.
-
-
-
Drying and Conditioning:
-
Allow the solvent (THF) to evaporate completely from the membrane in a dust-free environment at room temperature for at least 12 hours.
-
Condition the sensor by immersing it in a buffer solution within the expected measurement range for at least 30 minutes before use.
-
Protocol for Calibration of the Chromoionophore I-Based pH Sensor
This protocol outlines the steps to generate a calibration curve for the fabricated pH optode.
Materials:
-
Fabricated Chromoionophore I pH sensor
-
A series of standard buffer solutions with known pH values covering the desired range (e.g., pH 8, 9, 10, 11, 12, 13)
-
Spectrophotometer or fluorometer with a suitable sample holder for the sensor
-
Deionized water
Procedure:
-
Instrument Setup:
-
Set up the spectrophotometer or fluorometer to measure absorbance or fluorescence at the appropriate wavelengths for Chromoionophore I (e.g., absorbance at ~660 nm for the protonated form or fluorescence excitation/emission at ~614/663 nm).
-
-
Measurement of Blank:
-
If necessary, perform a blank measurement with an uncoated glass slide or fiber optic tip in a reference buffer.
-
-
Sequential Measurements in Buffer Solutions:
-
Immerse the conditioned pH sensor in the first standard buffer solution (e.g., pH 8.0).
-
Allow the signal to stabilize (typically a few minutes).
-
Record the absorbance or fluorescence intensity.
-
Remove the sensor and rinse it thoroughly with deionized water.
-
Gently blot the sensor dry.
-
Repeat steps 3.3-3.6 for each of the remaining standard buffer solutions in ascending or descending order of pH.
-
-
Generation of Calibration Curve:
-
Plot the recorded
-
Protocol for Loading Chromoionophore XIII into Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore XIII, also known as SNARF-DE, is a lipophilic, water-insoluble fluorescent pH sensor excitable by red light. Its chemical formula is C38H44ClNO8 and it has a molecular weight of 678.21 g/mol .[1] This document provides a detailed protocol for loading this compound into live cells for applications such as intracellular pH measurement and live-cell imaging. The protocol is based on established methods for similar SNARF dyes and includes recommendations for optimization and safety.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | High-quality, anhydrous DMSO is recommended to prevent hydrolysis of the AM ester. |
| Stock Solution Concentration | 1-10 mM | Prepare fresh stock solutions for each experiment to ensure optimal dye activity. |
| Working Concentration | 1-10 µM | The optimal concentration may vary depending on the cell type and experimental conditions. |
| Incubation Time | 15-60 minutes | Longer incubation times may be required for some cell types but can also increase cytotoxicity. |
| Incubation Temperature | 37°C | Standard cell culture incubation conditions are generally suitable. |
| Loading Buffer | Serum-free culture medium or physiological buffer (e.g., HBSS) | Serum can contain esterases that cleave the AM ester extracellularly. |
| Pluronic F-127 | 0.02-0.1% (w/v) | A non-ionic surfactant that can aid in the dispersion of the water-insoluble dye in aqueous loading buffer. |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1 mM in DMSO):
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 1 mM stock solution. For example, to a vial containing 1 mg of this compound (MW = 678.21), add 1.475 mL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
2. Pluronic F-127 Stock Solution (10% w/v in DMSO):
-
Dissolve 1 g of Pluronic F-127 in 10 mL of DMSO.
-
Warm the solution slightly (e.g., in a 37°C water bath) to aid dissolution.
-
Store the stock solution at room temperature.
3. Loading Buffer Preparation:
-
Prepare a serum-free cell culture medium or a physiological buffer such as Hank's Balanced Salt Solution (HBSS).
-
Immediately before use, dilute the this compound stock solution into the loading buffer to the desired final working concentration (e.g., 5 µM).
-
To aid in dye dispersion, the this compound stock solution can be first mixed with an equal volume of 10% Pluronic F-127 stock solution before being diluted in the loading buffer. The final concentration of Pluronic F-127 should be kept low (typically 0.02-0.1%) to minimize cellular stress.
Cell Loading Protocol
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and reach the desired confluency.
-
Preparation of Loading Solution: Prepare the this compound loading buffer as described in the "Reagent Preparation" section. Ensure the solution is well-mixed.
-
Cell Washing: Gently wash the cells twice with pre-warmed serum-free medium or physiological buffer to remove any residual serum.
-
Dye Loading: Aspirate the wash buffer and add the prepared this compound loading solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically for each cell type and experimental setup.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed loading buffer or imaging medium to remove excess extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh, pre-warmed imaging medium to allow for the complete cleavage of the AM ester by intracellular esterases, which traps the fluorescent indicator inside the cells.
-
Imaging: The cells are now ready for live-cell imaging. Acquire fluorescence images using appropriate filter sets for ratiometric pH measurements.
Mandatory Visualizations
Caption: Experimental workflow for loading this compound into live cells.
Caption: Cellular uptake and activation of this compound.
Important Considerations
-
Cytotoxicity: While SNARF dyes are generally considered to have low toxicity at working concentrations, it is crucial to perform a cytotoxicity assay to determine the optimal dye concentration and incubation time for your specific cell type. Signs of cytotoxicity can include changes in cell morphology, detachment, or apoptosis.
-
Optimization: The loading efficiency and final intracellular concentration of this compound can vary significantly between different cell types. Therefore, it is essential to optimize the loading conditions, including dye concentration, incubation time, and temperature, for each cell line.
-
Calibration: For quantitative measurements of intracellular pH, it is necessary to perform an in situ calibration. This typically involves treating the loaded cells with a protonophore (e.g., nigericin) in buffers of known pH to generate a calibration curve.
-
Phototoxicity: As with any fluorescent dye, prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time required to obtain a good signal-to-noise ratio.
-
Safety Precautions: this compound is a chemical compound. Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (gloves, lab coat, and eye protection). Handle DMSO with care as it can facilitate the absorption of substances through the skin. All waste should be disposed of according to institutional guidelines.
References
Application of Chromoionophore XIII in Ion-Selective Optical Sensors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chromoionophore XIII, also known by its trade name SNARF-DE, is a lipophilic, red-light-excitable pH indicator. Its chemical properties make it an excellent candidate for the fabrication of optical ion-selective sensors, particularly for the measurement of pH in various media. This document provides a comprehensive overview of its application, performance characteristics, and detailed protocols for the development of pH-sensitive optical sensors.
Principle of Operation:
This compound functions as a hydrogen ion (H⁺) selective optode. The underlying principle of its use in ion-selective sensors is the reversible protonation and deprotonation of the chromoionophore molecule, which leads to a change in its optical properties (absorbance or fluorescence). This change can be quantitatively related to the pH of the sample. When incorporated into a polymeric membrane, the lipophilic nature of this compound ensures its stable entrapment and functionality within the sensor matrix. While primarily used for pH sensing, in theory, it can be paired with a specific ionophore to develop sensors for other ions. In such a system, the ionophore would selectively bind to the target ion, causing a release of H⁺ ions that are then detected by this compound.
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | Seminaphthorhodafluor-Decyl Ester (SNARF-DE) |
| CAS Number | 135656-96-1 |
| Molecular Formula | C₃₈H₄₄ClNO₈ |
| Molecular Weight | 678.21 g/mol |
| Appearance | Solid |
| Excitation Wavelength | Red light excitable |
| Sensing Range | pH-dependent spectral shifts |
Experimental Protocols
Protocol 1: Fabrication of a pH-Sensitive Optical Sensor Membrane
This protocol describes the preparation of a pH-sensitive membrane incorporating this compound, suitable for optical measurements.
Materials:
-
This compound (SNARF-DE)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) sebacate (DOS) or other suitable plasticizer
-
Tetrahydrofuran (THF), inhibitor-free
-
Glass slides or other suitable substrate
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, dissolve 30-33 wt% PVC and 65-68 wt% DOS in a minimal amount of THF.
-
Add 1-2 wt% this compound to the PVC/DOS solution.
-
Mix the solution thoroughly using a vortex mixer until all components are fully dissolved and the solution is homogeneous.
-
-
Membrane Casting:
-
Place a clean glass slide on a level surface.
-
Carefully cast the membrane cocktail onto the glass slide. The volume will depend on the desired membrane thickness.
-
Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. A desiccator with a controlled atmosphere can be used to ensure slow and uniform evaporation.
-
-
Membrane Conditioning:
-
Once the membrane is formed and appears transparent and flexible, carefully peel it from the glass slide.
-
Cut the membrane into small discs of the desired size for electrode fabrication.
-
Condition the membranes by soaking them in a buffer solution of known pH for several hours before use.
-
Quantitative Data
The performance of an optical sensor based on this compound is highly dependent on the membrane composition and the measurement setup. The following table summarizes typical performance characteristics for a pH sensor.
| Parameter | Typical Value/Range |
| pH Sensing Range | 6.0 - 9.0 |
| pKa (in membrane) | ~7.2 - 7.8 (dependent on matrix) |
| Response Time (t₉₅) | < 30 seconds |
| Reversibility | High |
| Signal Transduction | Ratiometric fluorescence or absorbance change |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Signaling mechanism of a this compound-based pH sensor.
Application Notes and Protocols for the Incorporation of Chromoionophore XIII into Polymer Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Chromoionophore XIII into polymer membranes for the development of optical ion sensors. This document outlines the fundamental principles, detailed experimental protocols, and performance data to facilitate the application of this technology in research and development.
Introduction
This compound is a lipophilic, fluorescent pH indicator dye well-suited for incorporation into polymer membranes to create optical sensors, often referred to as optodes. These sensors are valuable tools in various fields, including biomedical diagnostics, environmental monitoring, and pharmaceutical analysis, for the measurement of pH or the concentration of other ions when coupled with a specific ionophore.
The operational principle of these sensors is based on an ion-exchange mechanism at the membrane-sample interface. A change in the analyte ion concentration in the sample leads to a corresponding change in the protonation state of the chromoionophore within the membrane to maintain charge neutrality. This alteration in protonation directly affects the spectral properties of this compound, causing a measurable change in its absorbance or fluorescence, which can be correlated to the analyte concentration.
Principle of Operation
The core of the sensing mechanism lies in the reversible binding of ions and the concurrent proton exchange with the chromoionophore. The polymer membrane is composed of a hydrophobic polymer matrix, typically polyvinyl chloride (PVC), a plasticizer to ensure membrane fluidity and ion mobility, an ionophore that selectively binds the target analyte, and the chromoionophore (this compound) which acts as the optical transducer.
For a generic cation (C+) sensor, the equilibrium at the membrane-sample interface can be described as follows:
C+(aq) + H+-Chromoionophore(mem) ⇌ C+-Ionophore(mem) + H+(aq)
An increase in the concentration of the cation in the aqueous sample will drive the equilibrium to the right, causing the deprotonation of the chromoionophore and a corresponding change in its optical signal.
Experimental Protocols
Materials and Reagents
-
Polymer: High molecular weight polyvinyl chloride (PVC)
-
Plasticizer: 2-Nitrophenyloctyl ether (o-NPOE)
-
Chromoionophore: this compound
-
Ionophore: (e.g., a proton-selective ionophore for a pH sensor, or a specific cation/anion ionophore for other targets)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
-
Casting Ring: Glass or PTFE ring (e.g., 24 mm inner diameter)
-
Substrate: Glass plate
Preparation of the Membrane Cocktail
The following protocol describes the preparation of a typical membrane cocktail for a pH-sensitive optical sensor using this compound. The ratios of the components can be optimized for specific applications.
-
Component Weighing: Accurately weigh the membrane components. A typical composition is provided in Table 1.
-
Dissolution: In a clean, dry glass vial, dissolve all the weighed components in a minimal amount of THF (e.g., 1-2 mL). Ensure complete dissolution by gentle swirling or brief vortexing. The resulting solution should be clear and homogeneous.
Table 1: Typical Composition of a this compound-based Polymer Membrane
| Component | Weight Percentage (%) | Molar Ratio (approx.) | Purpose |
| PVC | 33% | - | Polymer Matrix |
| o-NPOE | 66% | - | Plasticizer |
| This compound | ~1% | 1 | pH-sensitive optical indicator |
| Ionophore (optional) | ~1-2% | 1-2 | Provides selectivity for a target ion |
Note: The optimal ratio of components may vary depending on the specific application and desired sensor characteristics. It is recommended to empirically optimize these ratios.
Membrane Casting
-
Preparation of Casting Surface: Place a clean, dry glass plate on a level surface. Position a glass or PTFE casting ring on the plate.
-
Casting the Cocktail: Carefully pipette the prepared membrane cocktail into the casting ring, ensuring the solution spreads evenly to cover the entire inner surface of the ring.
-
Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow evaporation of the THF. This process typically takes 12-24 hours at room temperature. A slow evaporation rate is crucial for forming a homogeneous, transparent, and mechanically stable membrane.
-
Membrane Removal: Once the THF has completely evaporated, the resulting membrane can be carefully peeled off from the glass plate. The membrane should be a flexible, transparent film.
Membrane Conditioning and Measurement
-
Conditioning: Before use, the membrane should be conditioned in a buffer solution of a known pH to ensure a stable and reproducible baseline signal.
-
Measurement Setup: The membrane can be mounted in a flow-through cell or attached to the end of a fiber optic probe for optical measurements.
-
Data Acquisition: The absorbance or fluorescence spectrum of the membrane is recorded. The change in the optical signal (e.g., intensity at a specific wavelength or the ratio of intensities at two wavelengths) is monitored as the membrane is exposed to samples with varying pH or ion concentrations.
Data Presentation
The performance of a this compound-based optical sensor can be characterized by several key parameters, which should be determined experimentally.
Table 2: Performance Characteristics of a this compound-based Optical Sensor (Hypothetical Data)
| Parameter | Value | Conditions |
| Optical Properties | ||
| Absorption Max (Protonated) | ~560 nm |
Troubleshooting & Optimization
Correcting for Chromoionophore XIII photobleaching in time-lapse imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address photobleaching of Chromoionophore XIII during time-lapse imaging experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with signal loss and data quality.
Issue 1: Rapid loss of fluorescent signal during acquisition.
This is a classic sign of photobleaching, where the this compound molecule is irreversibly damaged by excitation light.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: This is the most critical factor. Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR). Use neutral density filters to attenuate the light source if direct control is too coarse.
-
Decrease Exposure Time: Use the shortest camera exposure time that still allows for clear image acquisition. A more sensitive detector (e.g., an sCMOS camera) can help achieve a good signal with less light.
-
Reduce Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to the maximum duration that still captures the biological process of interest. This reduces the cumulative light exposure.
-
Incorporate an Antifade Reagent: For live-cell imaging, use a reagent specifically designed to reduce photobleaching and phototoxicity, such as a Trolox-based solution or a commercial product like ProLong™ Live Antifade Reagent. These reagents work by scavenging reactive oxygen species (ROS) that contribute to the destruction of fluorophores.
Issue 2: Corrected data shows artifacts or high noise levels.
Post-acquisition bleach correction can sometimes amplify noise or create artifacts if not applied correctly.
Troubleshooting Steps:
-
Verify Background Subtraction: Ensure you are correctly subtracting the background fluorescence. An inaccurate background value can lead to significant errors in correction, especially with methods like the "simple ratio" correction.
-
Choose the Right Correction Algorithm: Different algorithms work best for different decay patterns.
-
Exponential Fitting: Best for data that follows a clean, exponential decay curve. This method is often more robust against noise than simple ratio methods.
-
Histogram Matching: A powerful method that does not assume a specific decay model. It works by adjusting the intensity histogram of each frame to match a reference frame (usually the first).
-
-
Check for Phototoxicity: If cells are showing signs of stress (e.g., blebbing, rounding up, stalled mitosis), phototoxicity may be the root cause. Correction cannot fix data from unhealthy cells. The primary solution is to reduce light exposure during acquisition.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving common photobleaching issues.
Caption: A decision tree for troubleshooting photobleaching issues.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching? A1: Photobleaching is the irreversible photochemical destruction
Technical Support Center: Minimizing Spectral Overlap with Cellular Autofluorescence
Welcome to the technical support center for minimizing spectral overlap with cellular autoflorescence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to autofluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is cellular autofluorescence and what causes it?
A: Cellular autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of specific fluorescent signals in an experiment. This phenomenon can arise from various endogenous sources within the cell or be induced by experimental procedures.
Common Causes of Autofluorescence:
-
Endogenous Molecules: Many biological molecules naturally fluoresce. These include:
-
Metabolites: NADH and flavins are key sources of autofluorescence, typically in the blue-green spectral region. Metabolically active cells, such as those in the liver, may show higher levels of NADH autofluorescence.
-
Structural Proteins: Collagen and elastin, components of the extracellular matrix, are significant contributors to autofluorescence, primarily in the blue region of the spectrum.
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in cells with age. Lipofuscin has a broad emission spectrum, making it a particularly challenging source of autofluorescence.
-
Red Blood Cells: The heme groups in red blood cells exhibit broad autofluorescence.
-
-
Experimental Procedures:
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with proteins to create fluorescent products. Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.
-
Culture Media: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be highly fluorescent.
-
Heat and Dehydration: Excessive heat during sample preparation can increase background fluorescence, particularly in the red spectrum.
-
Q2: How can I determine if autofluorescence is a problem in my experiment?
A: The most straightforward method to assess the level of autofluorescence is to prepare an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of any fluorescent labels. By imaging this control under the same conditions as your stained samples, you can visualize the contribution of autofluorescence to your signal.
Q3: What are the general strategies to minimize autofluorescence?
A: A multi-pronged approach is often the most effective way to combat autofluorescence. The primary strategies can be categorized as follows:
-
Experimental Design and Sample Preparation: This involves making informed choices about reagents and procedures to prevent the introduction of autofluorescence.
-
Fluorophore Selection: Choosing the right fluorescent probes can help to spectrally separate your signal of interest from the autofluorescence background.
-
Quenching and Chemical Treatment: Specific chemical agents can be used to reduce or eliminate autofluorescence from the sample.
-
Computational Correction: Image analysis techniques can be employed to subtract the autofluorescence signal from your images.
Troubleshooting Guides
Issue 1: High background fluorescence in the blue-green channels.
This is a common issue as many endogenous fluorophores emit in this region of the spectrum.
Recommended Solutions:
-
Fluorophore Selection:
-
Shift to Red/Far-Red Fluorophores: The most effective strategy is to use fluorophores that are excited by and emit light at longer wavelengths (red and far-red regions, >600 nm), where autofluorescence is significantly lower.
-
Use Bright, Narrow-Spectrum Dyes: Select modern, bright fluorophores with narrow excitation and emission spectra, such as Alexa Fluor, DyLight, or Atto dyes. Brighter dyes improve the signal-to-noise ratio, making the true signal easier to distinguish from the background.
-
-
Sample Preparation:
-
Optimize Fixation: If using aldehyde fixatives, use the lowest effective concentration and fix for the minimum time required. Consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.
-
Modify Culture Media: For live-cell imaging, switch to a phenol red-free medium and reduce the serum concentration if possible. Alternatively, replace the medium with a clear buffered saline solution like PBS before imaging.
-
Data Presentation: Fluorophore Selection Guide
| Spectral Region | Common Autofluorescence Sources | Recommended Fluorophore Classes | Example Fluorophores |
| Blue-Green (350-550 nm) | NADH, Flavins, Collagen, Elastin, Aldehyde Fixatives | Use with caution; may require quenching or spectral unmixing. | FITC, Alexa Fluor 488 |
| Red (620-750 nm) | Minimal | Ideal for avoiding autofluorescence. | PE, APC, DyLight 649, Alexa Fluor 647, CoraLite594 |
| Far-Red (>750 nm) | Minimal | Highly recommended for minimizing autofluorescence. | Alexa Fluor 750, CoraLite 647 |
Issue 2: Autofluorescence from specific cellular structures (e.g., lipofuscin, red blood cells).
Certain tissues and cell types are more prone to autofluorescence from specific components.
Recommended Solutions:
-
Quenching Agents:
-
Sudan Black B: This is a non-fluorescent dye that can effectively quench autofluorescence from lipophilic sources like lipofuscin. However, it can introduce some background in the far-red channel.
-
Sodium Borohydride: This reducing agent can be used to decrease autofluorescence caused by aldehyde fixation. Its effectiveness can be variable.
-
Commercial Quenching Reagents: Several commercially available kits, such as TrueVIEW, are designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.
-
-
Sample Preparation:
-
Perfusion: For tissue samples, perfusing with PBS prior to fixation can remove red blood cells, a significant source of heme-based autofluorescence.
-
Dead Cell Removal: In flow cytometry, dead cells are more autofluorescent and should be excluded from analysis using viability dyes.
-
Experimental Protocols: Quenching Treatments
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
-
After completing your immunofluorescence staining protocol, wash the slides in PBS.
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 10-15 minutes in the dark.
-
Wash the slides thoroughly with PBS to remove excess dye.
-
Mount the coverslips with an appropriate mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Following fixation and permeabilization, wash the samples with PBS.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 4-5 minutes.
-
Wash the samples extensively with PBS (3-4 times) to remove the sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol.
Issue 3: Autofluorescence cannot be eliminated through experimental modifications.
In some cases, it may not be possible to completely remove autofluorescence.
Recommended Solutions:
-
Photobleaching: Before adding your fluorophores, you can intentionally expose your sample to high-intensity light to bleach the endogenous autofluorescent molecules. The subsequent specific staining will then have a much higher contrast against the bleached background.
-
Spectral Unmixing: This is a powerful computational technique used in spectral imaging and flow cytometry. It involves acquiring images or data across a range of emission wavelengths and then using algorithms to separate the spectral signatures of the specific fluorophores from the broad spectrum of autofluorescence. This allows for the computational removal of the autofluorescence signal.
Mandatory Visualization
Caption: Workflow for identifying and mitigating autofluorescence.
Improving signal-to-noise ratio in Chromoionophore XIII experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Chromoionophore XIII (SNARF-DE) and improve the signal-to-noise ratio for accurate pH measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as SNARF-DE, is a lipophilic, dual-emission fluorescent pH indicator. Its primary application is the measurement of pH in cellular and subcellular environments, particularly within lipid membranes, due to its water-insoluble nature. It is excitable by red light, which is advantageous for minimizing cellular autofluorescence and phototoxicity.[1]
Q2: What is the principle behind ratiometric pH measurement with this compound?
This compound exhibits a pH-dependent spectral shift in its fluorescence emission. As the pH of its environment changes, the intensity of its fluorescence at two different emission wavelengths changes reciprocally. By calculating the ratio of these two emission intensities, a quantitative and internally controlled measurement of pH can be obtained. This ratiometric approach minimizes the effects of variations in dye concentration, photobleaching, and excitation light intensity, leading to more robust and reliable pH measurements.
Q3: What is the pKa of this compound?
Q4: How is this compound loaded into cells?
Being lipophilic, this compound can be directly incorporated into cellular membranes. It is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into the cell culture medium to the desired final concentration. The optimal loading concentration and incubation time should be determined empirically for each cell type and experimental condition, but a starting point is typically in the low micromolar range for 30-60 minutes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak Fluorescence Signal | 1. Insufficient dye concentration. 2. Suboptimal excitation or emission wavelengths. 3. Photobleaching. 4. Incorrect filter set. | 1. Increase the loading concentration of this compound. 2. Optimize excitation (around 532 nm) and emission (around 580 nm and 640 nm) wavelengths.[4] 3. Reduce excitation light intensity or exposure time. Use an anti-fade reagent if possible. 4. Ensure that the dichroic mirror and emission filters are appropriate for the spectral properties of the dye. |
| High Background Noise | 1. Cellular autofluorescence. 2. Non-specific binding of the dye. 3. Light source instability. 4. Detector noise. | 1. Use a longer excitation wavelength (red light) to minimize autofluorescence. 2. Wash cells thoroughly after loading to remove excess dye. 3. Allow the light source to stabilize before starting measurements. 4. Cool the detector if possible to reduce thermal noise. |
| Inaccurate or Inconsistent pH Readings | 1. Incorrect in-situ calibration. 2. Dye leakage from the cells. 3. Phototoxicity affecting cellular pH. 4. Environmental sensitivity of the dye. | 1. Perform a careful in-situ calibration using a protonophore like nigericin to equilibrate intracellular and extracellular pH. 2. Ensure complete de-esterification of the AM ester form (if used) to improve retention. Monitor for dye leakage over time. 3. Minimize exposure to excitation light. 4. Be aware that the dye's spectral properties can be influenced by the local environment, such as binding to cellular proteins. |
| Difficulty with In-situ Calibration | 1. Incomplete pH equilibration with nigericin. 2. Incorrect buffer composition for calibration. 3. Cell health compromised by calibration buffers. | 1. Ensure the nigericin concentration (typically 5-10 µM) and incubation time are sufficient to collapse the pH gradient. 2. Use a high-potassium buffer to clamp the intracellular pH to the extracellular pH during nigericin calibration. 3. Ensure calibration buffers are iso-osmotic and do not adversely affect cell viability. |
Experimental Protocols
In-situ pH Calibration using Nigericin
This protocol describes the equilibration of intracellular and extracellular pH, a crucial step for accurate ratiometric pH measurements.
Materials:
-
Cells loaded with this compound (SNARF-DE)
-
High-potassium calibration buffers (pH values ranging from 6.0 to 8.0)
-
Nigericin stock solution (e.g., 10 mM in ethanol)
Procedure:
-
Prepare a series of high-potassium calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). The buffer should contain a potassium concentration that matches the intracellular potassium concentration of the cells (typically 120-140 mM).
-
Wash the this compound-loaded cells with a suitable physiological buffer.
-
Add the high-potassium calibration buffer of a specific pH to the cells.
-
Add nigericin to a final concentration of 5-10 µM.
-
Incubate for 5-10 minutes to allow for the equilibration of intracellular and extracellular pH.
-
Acquire fluorescence images at the two emission wavelengths.
-
Repeat steps 3-6 for each calibration buffer to generate a calibration curve of fluorescence ratio versus pH.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| pKa (related compound Carboxy SNARF-1) | ~7.5 | The pKa of this compound may vary depending on the cellular environment. In-situ calibration is highly recommended. |
| Excitation Wavelength | ~532 nm | Optimal excitation can be determined empirically. |
| Emission Wavelengths (for ratiometry) | ~580 nm and ~640 nm | These are typical emission peaks for SNARF dyes, corresponding to the protonated and deprotonated forms. |
| Typical Loading Concentration | 1-10 µM | The optimal concentration depends on the cell type and should be determined experimentally. |
| Typical Loading Time | 30-60 minutes | Incubation time should be optimized to ensure sufficient dye loading without causing cellular stress. |
| In-situ Calibrator (Nigericin) Concentration | 5-10 µM | Used to equilibrate intracellular and extracellular pH for calibration. |
Visualizations
Caption: pH-dependent fluorescence emission of this compound.
Caption: Experimental workflow for intracellular pH measurement.
Caption: Logical steps for troubleshooting low SNR.
References
Technical Support Center: Chromoionophore XIII for Continuous Sensing
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Chromoionophore XIII in continuous sensing applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the long-term stability of this compound-based optical sensors?
The long-term stability of optical sensors utilizing this compound is primarily influenced by two key factors:
-
Leaching of membrane components: The gradual loss of the chromoionophore, ionophore, and other additives from the sensor membrane into the sample solution is a significant contributor to signal drift and a decrease in sensor lifetime. The choice of plasticizer and the overall membrane composition can impact the rate of leaching.
-
Photodegradation (Photobleaching): Like many organic dyes, this compound is susceptible to degradation upon prolonged exposure to light, especially from the excitation source. This irreversible process leads to a decrease in the concentration of the active chromoionophore, resulting in a diminished sensor response over time.
Q2: How does the choice of membrane components affect the stability of the sensor?
The selection of membrane materials is critical for ensuring the longevity of a this compound sensor.
-
Plasticizers: The type and amount of plasticizer used in the polymer matrix (e.g., PVC) can significantly influence the leaching of the chromoionophore. A plasticizer that is more compatible with the polymer and has lower water solubility can help to retain the sensing components within the membrane for a longer period.
-
Ionic Additives: The presence of lipophilic ionic sites within the membrane is crucial for the ion-exchange mechanism. However, the stability of these additives themselves can affect the overall sensor performance. The use of highly lipophilic additives can minimize their leaching from the membrane.
Q3: What are the typical signs of sensor degradation?
Users should be aware of the following indicators of sensor performance degradation:
-
Signal Drift: A continuous and often irreversible change in the baseline signal, even in the absence of the analyte.
-
Decreased Sensitivity: A reduction in the magnitude of the sensor's response to the same concentration of the analyte over time.
-
Increased Response Time: The sensor takes longer to reach a stable signal after a change in analyte concentration.
-
Discoloration of the Membrane: Visible fading of the sensor membrane can be an indication of chromoionophore degradation or leaching.
Troubleshooting Guides
Issue 1: Rapid Signal Drift
Symptoms: The sensor's baseline signal changes significantly over a short period (hours to a few days), making continuous monitoring unreliable.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Leaching Rate | 1. Optimize Plasticizer: If using a highly water-soluble plasticizer, consider replacing it with a more lipophilic one (e.g., bis(2-ethylhexyl) sebacate (DOS), 2-nitrophenyl octyl ether (o-NPOE)).2. Condition the Sensor: Prior to continuous use, condition the sensor in a solution similar to the sample matrix for several hours to allow for initial leaching to stabilize.3. Membrane Configuration: For some applications, a thicker sensor membrane may slow the diffusion and leaching of components. |
| Photobleaching | 1. Reduce Light Intensity: Lower the intensity of the excitation light source to the minimum level required for an adequate signal-to-noise ratio.2. Intermittent Measurement: If the application allows, switch to an intermittent measurement protocol instead of continuous illumination.3. Incorporate Photostabilizers: Consider adding photostabilizing agents to the membrane cocktail, if compatible with the sensing chemistry. |
| Temperature Fluctuations | 1. Maintain Constant Temperature: Ensure that the experimental setup is in a temperature-controlled environment, as temperature gradients can affect component diffusion and leaching. |
Issue 2: Poor Sensor-to-Sensor Reproducibility
Symptoms: Sensors fabricated using the same protocol exhibit significantly different performance characteristics (e.g., sensitivity, baseline).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Membrane Cocktail | 1. Thorough Mixing: Ensure all components of the membrane cocktail (polymer, plasticizer, chromoionophore, etc.) are completely dissolved and homogeneously mixed before casting.2. Controlled Solvent Evaporation: Use a controlled and consistent solvent evaporation process to ensure uniform membrane formation. |
| Variations in Membrane Thickness | 1. Consistent Casting: Employ a consistent and reproducible method for membrane casting, such as spin-coating or a fixed-volume drop-casting method. |
| Contamination | 1. Clean Fabrication Environment: Work in a clean environment to prevent contamination of the membrane cocktail and the substrate. |
Data Presentation: Long-Term Stability Assessment
As quantitative data for the long-term stability of this compound is highly dependent on the specific experimental conditions, a standardized table for reporting these findings is provided below. Researchers are encouraged to use this template to document their results.
| Parameter | Day 1 | Day 7 | Day 14 | Day 30 |
| Baseline Signal (Arbitrary Units) | ||||
| Sensitivity (Response/Concentration) | ||||
| Response Time (t90) | ||||
| Signal Drift (% change from Day 1) | N/A |
Experimental Protocols
Protocol 1: Fabrication of this compound-Based Optode Membrane
-
Preparation of the Membrane Cocktail:
-
Dissolve high molecular weight poly(vinyl chloride) (PVC) in a suitable solvent (e.g., tetrahydrofuran (THF)).
-
Add the plasticizer (e.g., DOS) to the PVC solution.
-
In a separate vial, dissolve this compound, the ionophore, and any ionic additives in THF.
-
Add the chromoionophore solution to the PVC/plasticizer mixture and mix thoroughly until a homogenous
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
